molecular formula C22H26N2O3 B2649908 4-isopropoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide CAS No. 923083-09-4

4-isopropoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide

Cat. No.: B2649908
CAS No.: 923083-09-4
M. Wt: 366.461
InChI Key: OHAFCOCGWRQTQV-UHFFFAOYSA-N
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Description

4-Isopropoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide is a benzamide derivative characterized by a 4-isopropoxy-substituted benzoyl group and a meta-substituted aniline moiety bearing a 2-oxopiperidinyl ring. The 2-oxopiperidinyl group introduces a cyclic amide functionality, which may enhance solubility and influence binding interactions in biological systems.

Properties

IUPAC Name

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-15(2)27-19-11-8-17(9-12-19)22(26)23-18-10-7-16(3)20(14-18)24-13-5-4-6-21(24)25/h7-12,14-15H,4-6,13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAFCOCGWRQTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(C)C)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide typically involves multiple steps, starting from simpler organic compounds. One common approach is to start with 4-methyl-3-(2-oxopiperidin-1-yl)aniline and react it with 4-isopropoxybenzoyl chloride under basic conditions to form the desired benzamide derivative. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the synthetic routes mentioned above. This would require careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography might be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-isopropoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at different positions on the benzamide core.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include sodium chlorite and hydrogen peroxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or additional substituents on the benzamide core.

Scientific Research Applications

Anticoagulant Activity

Recent studies have indicated that derivatives of compounds similar to 4-isopropoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide exhibit potent anticoagulant properties. For instance, modifications to the piperidine ring and the introduction of various substituents have been shown to enhance factor Xa inhibition, a key target in anticoagulant therapy .

Case Study:
A study demonstrated that a related compound exhibited a high degree of potency against factor Xa, suggesting that structural modifications can lead to improved pharmacokinetic profiles and efficacy in anticoagulation .

Anticancer Research

The compound's structural features suggest potential activity against cancer cell lines. Research into related compounds has revealed that certain modifications can lead to selective cytotoxicity against various cancer types, including breast and prostate cancers. The mechanism often involves the inhibition of specific kinases or apoptosis pathways .

Data Table: Anticancer Activity of Related Compounds

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast5.0Apoptosis induction
Compound BProstate3.5Kinase inhibition
Compound CColon7.2Cell cycle arrest

Neuropharmacological Applications

The oxopiperidine moiety in the compound is of particular interest for neuropharmacological applications. Research has shown that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression .

Case Study:
A recent investigation into a related benzamide derivative indicated significant anxiolytic effects in animal models, suggesting that the piperidine component may play a crucial role in mediating these effects .

Synthesis and Modifications

The synthesis of this compound involves several steps, typically starting from commercially available precursors. Various synthetic routes have been explored to optimize yield and purity.

Synthesis Overview:

  • Starting Materials: Isopropoxybenzene and piperidine derivatives.
  • Reagents: Common reagents include coupling agents and solvents such as DMF or DMSO.
  • Yield Optimization: Techniques such as microwave-assisted synthesis have been employed to improve reaction times and yields.

Mechanism of Action

The mechanism by which 4-isopropoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, but it may involve binding to enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The compound shares a benzamide backbone with several structurally related molecules. Key comparisons include:

Table 1: Structural and Physicochemical Properties
Compound Name Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Rotatable Bonds Notable Substituents
Target Compound* ~353.4 (estimated) 1 4 5 4-isopropoxy, 2-oxopiperidinyl
ZINC33268577 - 1 5 5 Bromophenyl, pyrido-pyrimidinyl
Imatinib 589.7 (as mesylate) 2 7 6 Methylpiperazinyl, pyrimidinyl
Example 53 () 589.1 2 7 7 Fluoro, isopropyl, chromenyl
4-Isopropoxy-N-(4-isopropylphenyl)benzamide 297.39 1 2 5 Isopropoxy, isopropylphenyl
  • Hydrogen-Bonding Capacity: The target compound has fewer H-bond acceptors compared to imatinib (4 vs.
  • Rotatable Bonds : With 5 rotatable bonds, it exhibits moderate flexibility, similar to ZINC33268577 but less than tivozanib analogs (6–7 bonds), which may influence binding kinetics .
  • Substituent Effects : The 2-oxopiperidinyl group distinguishes it from imatinib’s methylpiperazine and ZINC33268577’s pyrido-pyrimidinyl, suggesting divergent target selectivity.

Pharmacological and Functional Insights

Kinase Inhibition Potential
  • ZINC33268577 and ZINC1162830 : These VEGFR-2 inhibitors share a Tanimoto shape similarity (0.803–0.736) with tivozanib but differ in chemical groups (Color Tanimoto 0.256–0.218). The target compound’s 2-oxopiperidinyl group may similarly modulate kinase binding, though its lower H-bond count could reduce potency compared to tivozanib .
  • Imatinib : A tyrosine kinase inhibitor with a methylpiperazine group enhancing solubility. The target compound’s oxopiperidinyl group may offer comparable solubility but distinct steric effects .
Thermodynamic and Solubility Trends
  • Melting Point : Example 53 () has a melting point of 175–178°C, suggesting moderate crystallinity. The target compound’s isopropoxy group may lower its melting point compared to imatinib mesylate (highly crystalline) .
  • Predicted Properties : The analog 4-isopropoxy-N-(4-isopropylphenyl)benzamide () has a predicted density of 1.078 g/cm³ and boiling point of 365.3°C, indicating moderate hydrophobicity. The target compound’s oxopiperidinyl group likely increases polarity .

Biological Activity

4-Isopropoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features an isopropoxy group, a piperidinone moiety, and a benzamide structure, which collectively contribute to its pharmacological properties. This article aims to explore the biological activity of this compound through various studies, including synthesis methods, biological evaluations, and case studies.

Chemical Structure

The IUPAC name for this compound is N-[3-(2-oxopiperidin-1-yl)phenyl]-4-propan-2-yloxybenzamide. The molecular formula is C21H24N2O3C_{21}H_{24}N_{2}O_{3}, and its InChI representation is:

InChI 1S C21H24N2O3 c1 15 2 26 19 11 9 16 10 12 19 21 25 22 17 6 5 7 18 14 17 23 13 4 3 8 20 23 24 h5 7 9 12 14 15H 3 4 8 13H2 1 2H3 H 22 25 \text{InChI 1S C21H24N2O3 c1 15 2 26 19 11 9 16 10 12 19 21 25 22 17 6 5 7 18 14 17 23 13 4 3 8 20 23 24 h5 7 9 12 14 15H 3 4 8 13H2 1 2H3 H 22 25 }

Synthesis Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidinone Moiety : This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Attachment of the Phenyl Group : This step often employs Suzuki-Miyaura coupling reactions using boronic acid derivatives and palladium catalysts.

These synthetic routes are crucial for optimizing yield and purity in the production of this compound for further biological evaluation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzamide derivatives, including those structurally related to this compound. For instance, a series of benzamide derivatives were synthesized and evaluated against various fungal strains such as Botrytis cinereal and Fusarium graminearum. The results indicated that compounds with similar structural motifs exhibited significant fungicidal activity. For example:

CompoundFungal StrainInhibition Rate (%)
10aBotrytis cinereal84.4
10dFusarium graminearum83.6

These findings suggest that modifications in the benzamide structure can lead to enhanced antifungal properties .

Toxicity Assessment

Toxicity evaluations are crucial in assessing the safety profile of new compounds. In one study, the acute toxicity of related benzamide derivatives was assessed using zebrafish embryos. The results indicated that certain compounds displayed low toxicity levels (e.g., EC50 = 20.58 mg/L), making them suitable candidates for further development .

Case Study 1: Antifungal Activity

In a comparative study of various benzamide derivatives, it was found that those containing the oxopiperidine moiety exhibited superior antifungal activity compared to traditional antifungals like pyraclostrobin. The compound 10f , for instance, demonstrated an EC50 value of 14.44 μg/mL against Botrytis cinereal, indicating its potential as an effective antifungal agent .

Case Study 2: Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies conducted on related compounds revealed that modifications at specific positions on the benzene ring significantly affected biological activity. For example, introducing different substituents on the phenyl ring led to variations in both antimicrobial efficacy and toxicity profiles .

Q & A

Q. Optimization Tips :

  • Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) improves reaction efficiency and reduces side products .
  • Use of catalytic Pd(OAc)₂ in Suzuki-Miyaura cross-coupling for aryl modifications .

Basic: Which spectroscopic methods effectively characterize this compound's structure?

Answer:

  • ¹H/¹³C NMR : Assign peaks for the isopropoxy group (δ ~1.2–1.4 ppm for CH₃, δ ~4.5–5.0 ppm for OCH) and the 2-oxopiperidin-1-yl moiety (δ ~2.5–3.5 ppm for N–CH₂) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected within ±0.001 Da) .
  • FT-IR : Validate carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .

Advanced: How can microwave-assisted synthesis enhance reaction efficiency?

Answer:
Microwave irradiation accelerates reactions by enabling rapid, uniform heating. For example:

  • Step Optimization : Cyclocondensation of intermediates at 150°C for 15 min (vs. 12 hours conventionally) .
  • Solvent Selection : Use DMF or DMSO for high dielectric absorption, improving energy transfer .
  • Yield Improvement : Reported yields increase by 15–20% compared to traditional methods (e.g., 85% vs. 65%) .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies may arise from:

  • Assay Variability : Standardize cell lines (e.g., K562 for kinase inhibition) and control for ATP concentration .
  • Metabolic Stability : Use liver microsome assays (human/rat) to compare half-life (t₁/₂) and intrinsic clearance .
  • Structural Confirmation : Re-analyze batch purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to rule out degradation products .

Basic: What is the role of the 2-oxopiperidin-1-yl moiety in bioactivity?

Answer:
The 2-oxopiperidin-1-yl group enhances:

  • Target Binding : Hydrogen bonding with kinase ATP pockets (e.g., Bcr-Abl) via the carbonyl oxygen .
  • Solubility : The lactam ring improves aqueous solubility (log P ~2.5) compared to non-polar analogs .
    Validation : Mutagenesis studies (e.g., Ala-scanning) confirm reduced activity in piperidinone-deleted variants .

Advanced: How do isopropoxy modifications affect pharmacokinetics?

Answer:

  • Lipophilicity : Isopropoxy increases log P by ~0.5 units, enhancing membrane permeability but reducing solubility .
  • Metabolism : CYP3A4-mediated O-dealkylation in liver microsomes; assess via LC-MS/MS metabolite profiling .
  • In Vitro Assays :
    • Permeability : Caco-2 monolayers (Papp >1 ×10⁻⁶ cm/s indicates good absorption).
    • Plasma Protein Binding : Equilibrium dialysis (e.g., >90% binding correlates with longer t₁/₂) .

Basic: Which chromatographic techniques ensure purity?

Answer:

  • HPLC : C18 column, 0.1% formic acid in H₂O:MeCN (gradient: 30%→95% MeCN over 20 min), UV detection at 254 nm .
  • UPLC-MS : Acquire BEH C18 column for rapid analysis (3 min runtime), LOQ ≤0.1% .
  • Chiral HPLC : Resolve enantiomers using Chiralpak AD-H column (hexane:IPA 90:10) if stereocenters exist .

Advanced: What computational models predict target binding?

Answer:

  • Molecular Docking : Use AutoDock Vina with Bcr-Abl crystal structure (PDB: 1IEP) to estimate ΔG binding (~-9 kcal/mol indicates high affinity) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å acceptable) .
  • Experimental Validation : Compare with SPR (KD ≤100 nM) or ITC (n = 1:1 stoichiometry) .

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